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Compound of Interest

Compound Name: Tetradec-6-ene

Cat. No.: B15400221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization

of tetradec-6-ene as a versatile starting material in organic synthesis. The focus is on key

transformations that yield valuable intermediates for the synthesis of fine chemicals, biologically

active molecules, and insect pheromones.

Application Notes
Tetradec-6-ene, an unsaturated hydrocarbon with a centrally located double bond, serves as a

valuable precursor for a variety of functionalized long-chain molecules. Its C14 backbone is a

common structural motif in a range of biologically active compounds, including insect sex

pheromones, which are crucial for the development of eco-friendly pest management

strategies.[1][2][3] The internal double bond of tetradec-6-ene allows for several key chemical

transformations, providing access to alcohols, epoxides, aldehydes, and carboxylic acids.

The primary applications of tetradec-6-ene in synthesis include:

Synthesis of Pheromones and Bioactive Molecules: Long-chain alcohols, aldehydes, and

acetates derived from tetradec-6-ene are common components of insect pheromones.[1][2]

These can be synthesized through a sequence of hydroboration-oxidation to yield the

alcohol, followed by oxidation to the aldehyde or esterification to the acetate.
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Formation of Epoxides as Synthetic Intermediates: The epoxidation of tetradec-6-ene
provides a versatile intermediate, (Z)-6,7-epoxytetradecane. This epoxide can be opened

under acidic or basic conditions to introduce vicinal di-functionalization, leading to diols and

other derivatives that are valuable in the synthesis of complex molecules.

Oxidative Cleavage for the Production of Carboxylic Acids: The double bond of tetradec-6-
ene can be cleaved to produce shorter-chain carboxylic acids, namely hexanoic acid and

octanoic acid. These are widely used in the fragrance, flavor, and pharmaceutical industries.

Metathesis Reactions for Chain Modification: Ethenolysis, a cross-metathesis reaction with

ethylene, can be employed to convert internal alkenes like tetradec-6-ene into terminal

alkenes.[4][5] This transformation opens up a wider range of subsequent functionalization

reactions that are specific to terminal double bonds.

The following sections provide detailed protocols for these key transformations.

Experimental Protocols
Synthesis of (Z)-Tetradec-6-en-1-ol via Hydroboration-
Oxidation
This protocol describes the anti-Markovnikov hydration of (Z)-tetradec-6-ene to produce (Z)-

tetradec-6-en-1-ol. The procedure is adapted from established methods for the hydroboration-

oxidation of long-chain alkenes.[6][7][8][9]

Reaction Scheme:

Materials:

(Z)-Tetradec-6-ene

Borane-tetrahydrofuran complex (BH3·THF), 1.0 M solution in THF

Sodium hydroxide (NaOH), 3 M aqueous solution

Hydrogen peroxide (H2O2), 30% aqueous solution

Tetrahydrofuran (THF), anhydrous

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15400221?utm_src=pdf-body
https://www.benchchem.com/product/b15400221?utm_src=pdf-body
https://www.benchchem.com/product/b15400221?utm_src=pdf-body
https://www.benchchem.com/product/b15400221?utm_src=pdf-body
https://patents.google.com/patent/US9255117B2/en
https://pubmed.ncbi.nlm.nih.gov/32881222/
https://www.benchchem.com/product/b15400221?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540268/
https://www.masterorganicchemistry.com/2013/03/28/hydroboration-of-alkenes-the-mechanism/
https://www.masterorganicchemistry.com/reaction-guide/hydroboration-of-alkenes/
https://orgsyn.org/demo.aspx?prep=CV6P0919
https://www.benchchem.com/product/b15400221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15400221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diethyl ether (Et2O)

Saturated aqueous ammonium chloride (NH4Cl)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO4)

Procedure:

A dry 250 mL three-necked flask, equipped with a magnetic stirrer, a dropping funnel, and a

nitrogen inlet, is charged with (Z)-tetradec-6-ene (e.g., 10.0 g, 50.9 mmol) dissolved in 50

mL of anhydrous THF.

The flask is cooled to 0 °C in an ice bath.

The BH3·THF solution (1.0 M, 18.7 mL, 18.7 mmol) is added dropwise to the stirred solution

over 30 minutes, maintaining the temperature at 0 °C.

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour

and then allowed to warm to room temperature and stirred for 2 hours.

The flask is cooled again to 0 °C, and 3 M aqueous NaOH (20 mL) is added slowly, followed

by the dropwise addition of 30% H2O2 (20 mL), keeping the temperature below 25 °C.

The mixture is stirred at room temperature for 1 hour.

The reaction is quenched by the slow addition of saturated aqueous NH4Cl (50 mL).

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50

mL).

The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO4,

filtered, and concentrated under reduced pressure.

The crude product, a mixture of (Z)-tetradec-6-en-1-ol and (Z)-tetradec-7-en-1-ol, is purified

by flash column chromatography on silica gel.
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Quantitative Data (Representative):

Starting
Material

Product Reagents Yield Reference

1-Hexene 1-Hexanol
1. BH3·THF 2.

H2O2, NaOH
98% [9]

(R)-Limonene
Dihydroperillyl

alcohol

1. 9-BBN 2.

H2O2, NaOH
85% [6]

Synthesis of (Z)-6,7-Epoxytetradecane via Epoxidation
This protocol details the epoxidation of (Z)-tetradec-6-ene using meta-chloroperoxybenzoic

acid (m-CPBA), a common and effective reagent for this transformation.[10][11][12]

Reaction Scheme:

Materials:

(Z)-Tetradec-6-ene

meta-Chloroperoxybenzoic acid (m-CPBA), ~77%

Dichloromethane (CH2Cl2)

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na2SO4)

Procedure:

To a solution of (Z)-tetradec-6-ene (e.g., 5.0 g, 25.5 mmol) in dichloromethane (100 mL) in a

250 mL round-bottomed flask, add m-CPBA (6.8 g, ~30.6 mmol, 1.2 equivalents) portion-

wise at 0 °C.
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The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates complete

consumption of the starting alkene.

The reaction mixture is cooled to 0 °C and the precipitated m-chlorobenzoic acid is removed

by filtration.

The filtrate is washed with saturated aqueous NaHCO3 (2 x 50 mL) to remove excess

peroxyacid and the acidic byproduct, followed by washing with brine (50 mL).

The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed

under reduced pressure.

The crude (Z)-6,7-epoxytetradecane can be purified by flash column chromatography on

silica gel.

Quantitative Data (Representative):

Starting
Material

Product Reagent Yield Reference

(Z)-Cyclooctene

(Z)-1,2-

Epoxycyclooctan

e

m-CPBA >95% [13]

1-Octene 1,2-Epoxyoctane m-CPBA 85%
General textbook

knowledge

Synthesis of (Z)-Tetradec-6-enal via Swern Oxidation
This protocol describes the oxidation of (Z)-tetradec-6-en-1-ol to the corresponding aldehyde

using Swern oxidation conditions, which are mild and high-yielding.[14][15][16][17][18]

Reaction Scheme:

Materials:

(Z)-Tetradec-6-en-1-ol (from Protocol 1)
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Oxalyl chloride ((COCl)2)

Dimethyl sulfoxide (DMSO)

Triethylamine (Et3N)

Dichloromethane (CH2Cl2), anhydrous

Water

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na2SO4)

Procedure:

A solution of oxalyl chloride (e.g., 1.5 equiv) in anhydrous dichloromethane is prepared in a

three-necked flask under a nitrogen atmosphere and cooled to -78 °C (dry ice/acetone bath).

A solution of DMSO (e.g., 2.7 equiv) in anhydrous dichloromethane is added dropwise to the

stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred

for 15 minutes.

A solution of (Z)-tetradec-6-en-1-ol (e.g., 1.0 equiv) in anhydrous dichloromethane is then

added dropwise over 15 minutes, ensuring the temperature remains at -78 °C. The mixture is

stirred for 30 minutes.

Triethylamine (e.g., 7.0 equiv) is added dropwise, and the reaction mixture is stirred for

another 30 minutes at -78 °C before being allowed to warm to room temperature.

Water is added to quench the reaction. The organic layer is separated, and the aqueous

layer is extracted with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered,

and concentrated under reduced pressure.

The crude (Z)-tetradec-6-enal is purified by flash column chromatography.
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Quantitative Data (Representative):

Starting
Alcohol

Product
Aldehyde/Keto
ne

Reagents Yield Reference

1-Octanol Octanal
(COCl)2, DMSO,

Et3N
~95% [15]

Cyclohexanol Cyclohexanone
(COCl)2, DMSO,

Et3N
>98% [16]
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Caption: Synthetic pathways from tetradec-6-ene.
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Caption: Workflow for hydroboration-oxidation.
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Caption: Workflow for Swern oxidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC
[pmc.ncbi.nlm.nih.gov]

2. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated
cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]

3. Synthesis of insect pheromones belonging to the group of (Z)-trisubstituted alkenes -
Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

4. US9255117B2 - Synthesis of terminal alkenes from internal alkenes and ethylene via
olefin metathesis - Google Patents [patents.google.com]

5. Impact of Ethylene on Efficiency and Stereocontrol in Olefin Metathesis: When to Add It,
When to Remove It, and When to Avoid It - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC
[pmc.ncbi.nlm.nih.gov]

7. masterorganicchemistry.com [masterorganicchemistry.com]

8. masterorganicchemistry.com [masterorganicchemistry.com]

9. Organic Syntheses Procedure [orgsyn.org]

10. masterorganicchemistry.com [masterorganicchemistry.com]

11. masterorganicchemistry.com [masterorganicchemistry.com]

12. leah4sci.com [leah4sci.com]

13. Organic Syntheses Procedure [orgsyn.org]

14. chem.libretexts.org [chem.libretexts.org]

15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

16. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

17. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15400221?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3789658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3789658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940503/
https://pubs.rsc.org/en/content/articlelanding/2000/rc/rc000573
https://pubs.rsc.org/en/content/articlelanding/2000/rc/rc000573
https://patents.google.com/patent/US9255117B2/en
https://patents.google.com/patent/US9255117B2/en
https://pubmed.ncbi.nlm.nih.gov/32881222/
https://pubmed.ncbi.nlm.nih.gov/32881222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540268/
https://www.masterorganicchemistry.com/2013/03/28/hydroboration-of-alkenes-the-mechanism/
https://www.masterorganicchemistry.com/reaction-guide/hydroboration-of-alkenes/
https://orgsyn.org/demo.aspx?prep=CV6P0919
https://www.masterorganicchemistry.com/2011/06/17/reagent-friday-m-cpba-meta-chloroperoxybenzoic-acid/
https://www.masterorganicchemistry.com/reaction-guide/formation-of-epoxides-from-alkenes-using-m-cpba/
https://leah4sci.com/epoxidation-of-alkenes-reaction-and-mechanism-with-mcpba/
http://www.orgsyn.org/demo.aspx?prep=CV9P0564
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Named_Reactions/Swern_oxidation
https://nrochemistry.com/swern-oxidation/
https://en.chem-station.com/reactions-2/2014/03/swern-oxidation.html
https://chemistryhall.com/swern-oxidation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15400221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

To cite this document: BenchChem. [Application Notes and Protocols for Tetradec-6-ene in
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15400221#using-tetradec-6-ene-as-a-starting-
material-for-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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